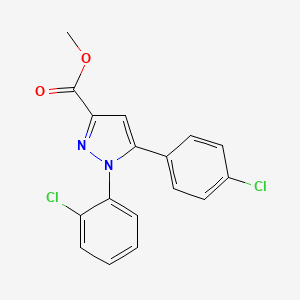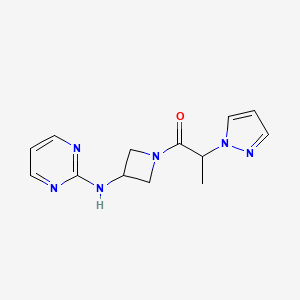![molecular formula C25H33N5O2S B2920389 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112418-09-3](/img/structure/B2920389.png)
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound features a unique structure that combines thieno and pyrimidine rings, making it of interest in medicinal chemistry for potential therapeutic applications.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one often involves multi-step synthetic pathways. A common synthetic route includes the condensation of a thieno[3,2-d]pyrimidine precursor with a diethylamino group and the piperazine derivative. Reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid. Industrial production methods: In an industrial setting, the synthesis is scaled up with optimized conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to streamline the production process.
Chemical Reactions Analysis
Types of reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents and conditions: Oxidation reactions might use reagents like potassium permanganate, while reduction reactions could involve hydrogen gas and palladium catalysts. Nucleophilic substitution reactions may use alkylating agents under basic conditions. Major products formed: Depending on the specific reactions, the products could include derivatives with modified functional groups, such as hydroxyl or amine groups replacing the original substituents.
Scientific Research Applications
This compound has wide-ranging applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a probe to study receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving dysregulated cell signaling.
Industry: Could be used as an intermediate in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors in biological systems. Its effects are mediated through the inhibition or activation of these targets, which in turn modulates cellular pathways. For instance, it might inhibit an enzyme critical for disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of structural features from thieno and pyrimidine rings. Similar compounds include:
3-(2-ethoxyphenyl)-3H-imidazo[4,5-b]pyridine-2-amine: This compound shares a pyrimidine ring but lacks the thieno structure.
1-(2,5-dimethylphenyl)-3-(4-piperazinyl)-1H-imidazo[4,5-c]pyridine: Similar piperazine moiety but different core structure.
4-(4-methylpiperazin-1-yl)-3-(2-thienyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains both thieno and pyrimidine rings but in a different configuration.
This compound stands out due to the specific arrangement of its functional groups, which can impart unique biological activities and chemical reactivity.
Hope you find this informative! What else do you want to dive into?
Properties
IUPAC Name |
2-(diethylamino)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S/c1-5-27(6-2)25-26-20-10-16-33-23(20)24(32)30(25)11-9-22(31)29-14-12-28(13-15-29)21-17-18(3)7-8-19(21)4/h7-8,10,16-17H,5-6,9,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYTTLUPMWBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)






![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
![2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2920319.png)


![N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B2920328.png)
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)
